molecular formula C21H16ClN3O5 B11515773 2-chloro-5-{(4Z)-4-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

2-chloro-5-{(4Z)-4-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

Cat. No.: B11515773
M. Wt: 425.8 g/mol
InChI Key: FLBCLFSDYMNRNR-DHDCSXOGSA-N
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Description

  • Coupling the pyrazole intermediate with a chlorobenzoic acid derivative.
  • Reaction conditions: Use of coupling agents like EDCI or DCC, in the presence of a base like triethylamine.
  • Functional Group Modifications:

    • Introduction of the cyanomethoxy and methoxy groups through nucleophilic substitution reactions.
    • Reaction conditions: Use of appropriate alkylating agents, solvents like DMF or DMSO, and moderate temperatures.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLORO-5-[(4Z)-4-{[4-(CYANOMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach includes the following steps:

    • Formation of the Pyrazole Ring:

      • Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.
      • Reaction conditions: Acidic or basic medium, reflux temperature.

    Chemical Reactions Analysis

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyanomethoxy groups.

      Reduction: Reduction of the nitro or carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

      Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

      Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

      Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

    Major Products:

      Oxidation: Formation of carboxylic acids or aldehydes.

      Reduction: Formation of amines or alcohols.

      Substitution: Formation of substituted derivatives with various functional groups.

    Scientific Research Applications

    Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.

    Biology:

    • Investigated for its potential as an enzyme inhibitor or receptor modulator.
    • Studied for its interactions with biological macromolecules.

    Medicine:

    • Potential applications in drug discovery and development.
    • Evaluated for its pharmacological properties and therapeutic potential.

    Industry:

    • Used in the development of new materials with specific properties.
    • Potential applications in the production of specialty chemicals and intermediates.

    Mechanism of Action

    The mechanism by which 2-CHLORO-5-[(4Z)-4-{[4-(CYANOMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific functional groups present in the compound.

    Comparison with Similar Compounds

    • 2-CHLORO-5-[(4Z)-4-{[4-(METHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
    • 2-CHLORO-5-[(4Z)-4-{[4-(CYANO)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID

    Uniqueness:

    • The presence of the cyanomethoxy group distinguishes it from other similar compounds, potentially altering its reactivity and biological activity.
    • The specific arrangement of functional groups contributes to its unique chemical and physical properties, making it a valuable compound for various applications.

    Properties

    Molecular Formula

    C21H16ClN3O5

    Molecular Weight

    425.8 g/mol

    IUPAC Name

    2-chloro-5-[(4Z)-4-[[4-(cyanomethoxy)-3-methoxyphenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

    InChI

    InChI=1S/C21H16ClN3O5/c1-12-15(9-13-3-6-18(30-8-7-23)19(10-13)29-2)20(26)25(24-12)14-4-5-17(22)16(11-14)21(27)28/h3-6,9-11H,8H2,1-2H3,(H,27,28)/b15-9-

    InChI Key

    FLBCLFSDYMNRNR-DHDCSXOGSA-N

    Isomeric SMILES

    CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC#N)OC)C3=CC(=C(C=C3)Cl)C(=O)O

    Canonical SMILES

    CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC#N)OC)C3=CC(=C(C=C3)Cl)C(=O)O

    Origin of Product

    United States

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